molecular formula C13H13FO3 B6166346 (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 2613299-06-0

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B6166346
CAS No.: 2613299-06-0
M. Wt: 236.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the 3-Fluorobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group in the 3-fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: A stereoisomer with different spatial arrangement.

    2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid: A compound without the chiral centers.

    3-fluorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.

Uniqueness

(1S,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its stereoisomers and other similar compounds.

Properties

CAS No.

2613299-06-0

Molecular Formula

C13H13FO3

Molecular Weight

236.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.